4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime
Description
Molecular Geometry and Isotopic Labeling Patterns
The molecular architecture of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime centers around a benzene ring system bearing multiple functional groups that define its chemical behavior and analytical utility. The compound features a phenolic hydroxyl group at the 4-position, providing hydrogen bonding capabilities and influencing the overall molecular polarity. The methoxy group at the 3-position undergoes specific deuterium substitution, where all three hydrogen atoms of the methyl group are replaced with deuterium isotopes, creating a trideuteriomethoxy moiety. This isotopic labeling pattern represents a strategic modification that preserves the electronic properties of the parent compound while introducing mass spectral discrimination capabilities essential for analytical applications.
The oxime functionality extends from the aldehyde carbon, forming a carbon-nitrogen double bond with an attached methoxyimino group. This structural feature creates potential for geometric isomerism, with the compound capable of existing in either E or Z configurations around the carbon-nitrogen double bond. The methoxyimino group introduces additional complexity through its nitrogen-oxygen single bond, which can undergo rotation and contribute to conformational flexibility. The deuterium labeling specifically targets the methoxy substituent on the benzene ring rather than the methoxyimino group, creating a selective isotopic modification that maintains the oxime functionality while enabling mass spectrometric differentiation.
Structural analysis reveals that the trideuteriomethoxy group exhibits identical bonding patterns to its protiated counterpart but demonstrates altered vibrational frequencies due to the increased mass of deuterium relative to hydrogen. Nuclear magnetic resonance spectroscopy studies indicate that deuterium incorporation at this position creates characteristic chemical shift patterns that facilitate identification and quantification in complex mixtures. The isotopic labeling pattern follows established synthetic protocols that ensure high isotopic purity and minimal scrambling of deuterium to other molecular positions during synthesis and storage.
Properties
IUPAC Name |
4-(methoxyiminomethyl)-2-(trideuteriomethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-9-5-7(6-10-13-2)3-4-8(9)11/h3-6,11H,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLUCZWNLUUHJT-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=NOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime involves several steps. One common method is the reduction of vanillin using deuterium-labeled reducing agents. This process typically involves the following steps :
Reduction of Vanillin: Vanillin is reduced using deuterium-labeled reducing agents to produce 4-Hydroxy-3-methoxy-d3-benzaldehyde.
Oximation: The resulting compound is then reacted with hydroxylamine to form the O-Methyloxime derivative.
Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing insights into the metabolic pathways and the behavior of similar compounds in biological systems .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and functional differences between 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime and analogous compounds:
*Assumed formula with three deuterium atoms. †Estimated based on non-deuterated parent (181.19 g/mol) + 3× (D - H) ≈ +3.03 g/mol.
Physicochemical Properties
- Solubility: The hydroxyl and methoxy groups in the target compound enhance polarity, improving solubility in polar solvents (e.g., DMSO, methanol) compared to hexyloxy or ethoxy derivatives .
- Stability : O-Methyloximes are hydrolytically stable under physiological conditions, making them suitable for pharmaceutical applications. In contrast, aldehydes (e.g., 4-methoxy-3-methylbenzaldehyde) are prone to oxidation .
- Crystallography: 4-Ethoxy-3-methoxybenzaldehyde exhibits coplanar non-hydrogen atoms, influencing crystal packing and melting point (mp: ~50–60°C) .
Research Findings and Limitations
- Comparative Reactivity : Electron-donating groups (OH, OCH₃) in the target compound stabilize the oxime via resonance, whereas nitro groups in the 3-nitro derivative increase electrophilicity, altering reaction outcomes .
- Synthetic Challenges: Deuterated analogs require specialized reagents, increasing synthesis costs and complexity compared to non-deuterated counterparts .
Biological Activity
4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime (CAS No. 1185238-76-9) is a deuterated derivative of 4-hydroxy-3-methoxybenzaldehyde, which has garnered interest due to its potential biological activities. This compound is notable for its structural features that may influence various biochemical pathways, particularly in pharmacology and toxicology.
- Molecular Formula : C₉H₈D₃NO₃
- Molecular Weight : 184.21 g/mol
- SMILES : [2H]C([2H])([2H])Oc1cc(C=NOC)ccc1O
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxime functional group can participate in nucleophilic reactions, potentially leading to the inhibition of enzymes involved in metabolic processes.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy.
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a dose-dependent increase in scavenging activity, suggesting that this compound could be effective in reducing oxidative stress markers in biological systems.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 3: Cytotoxicity on Cancer Cell Lines
A cytotoxicity assay was conducted on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxic effects with an IC50 value of approximately 30 µM, indicating its potential as a therapeutic agent.
Q & A
Basic: What are the key steps in synthesizing 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime, and how does deuteration influence the reaction conditions?
Methodological Answer:
The synthesis involves two primary steps:
Oxime Formation : React 4-Hydroxy-3-methoxy-d3-benzaldehyde with hydroxylamine under acidic or basic conditions to form the intermediate oxime. The deuterated aldehyde (d3) requires careful control of reaction pH to avoid deuterium exchange with the solvent .
O-Methylation : Use methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., K₂CO₃) to substitute the hydroxyl group on the oxime. Deuteration may slow reaction kinetics due to isotopic mass effects, necessitating extended reaction times or elevated temperatures .
Deuteration Considerations : Ensure deuterated solvents (e.g., D₂O or CD₃OD) are used to minimize isotopic dilution. Verify isotopic purity via mass spectrometry .
Basic: What spectroscopic methods are recommended for confirming the structure and isotopic purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak at m/z 181.1885 (C₉H₁₁NO₃) and verifies isotopic enrichment (d3) by comparing theoretical vs. observed isotopic distributions .
- Infrared (IR) Spectroscopy : Stretching vibrations for oxime (C=N-O, ~1600 cm⁻¹) and deuterated aldehyde (C-D, ~2100 cm⁻¹) confirm functional groups .
Advanced: How can X-ray crystallography determine the molecular conformation of O-methyloxime derivatives, and what challenges arise with deuterated analogs?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Challenges with Deuteration :
Advanced: In metabolic studies, how does deuterium labeling in this compound affect its tracking and quantification using mass spectrometry?
Methodological Answer:
- Isotopic Tracing : The d3 label increases the molecular mass by 3 Da, enabling differentiation from endogenous metabolites. Use multiple reaction monitoring (MRM) in LC-MS/MS for selective quantification .
- Quantitative Accuracy : Calibrate with deuterated internal standards to correct for ion suppression/enhancement. Note that deuteration may alter fragmentation patterns, requiring validation of transition ions .
Basic: What are the safety considerations specific to handling deuterated benzaldehyde derivatives in laboratory settings?
Methodological Answer:
- Inhalation/Exposure : Use fume hoods to prevent inhalation of fine crystalline powders. Deuterated compounds may exhibit similar toxicity to non-deuterated analogs, but limited data require conservative handling (gloves, lab coats) .
- Waste Disposal : Segregate deuterated waste to avoid environmental isotopic contamination. Consult institutional guidelines for disposal of labeled compounds .
Advanced: What strategies resolve contradictions in bioactivity data between non-deuterated and deuterated vanillin derivatives?
Methodological Answer:
- Kinetic Isotope Effects (KIEs) : Assess if deuteration alters reaction rates in enzymatic assays (e.g., CYP450 metabolism). Use stopped-flow spectroscopy to measure KIEs on catalytic steps .
- Comparative Bioassays : Conduct parallel studies with d0 and d3 analogs under identical conditions. Statistical analysis (e.g., ANOVA) identifies significant activity differences attributable to deuteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
